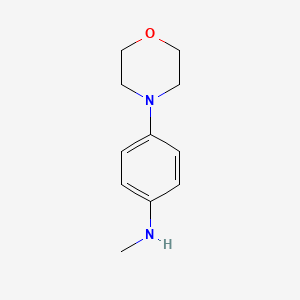

Methyl-(4-morpholin-4-YL-phenyl)-amine

Description

BenchChem offers high-quality Methyl-(4-morpholin-4-YL-phenyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-(4-morpholin-4-YL-phenyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-4-morpholin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-12-10-2-4-11(5-3-10)13-6-8-14-9-7-13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPCCZIHDCGBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of n-Methyl-4-morpholinoaniline: A Technical Guide for Researchers

Introduction: The Structural Rationale

n-Methyl-4-morpholinoaniline, with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol , is a tertiary aromatic amine incorporating a morpholine moiety.[1] Its structure suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its spectroscopic properties essential for its synthesis, characterization, and application. The presence of both aromatic and aliphatic protons, distinct carbon environments, and multiple heteroatoms gives rise to a rich and informative spectroscopic signature. This guide will deconstruct the anticipated spectroscopic data by drawing parallels with the well-characterized spectra of its structural precursors, 4-morpholinoaniline and N-methylaniline.

Molecular Structure and Spectroscopic Workflow

The structural features of n-Methyl-4-morpholinoaniline are key to interpreting its spectra. The molecule consists of a central aniline core, N-methylated at the amino group, and substituted at the para-position with a morpholine ring.

Caption: Molecular structure of n-Methyl-4-morpholinoaniline.

A typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like n-Methyl-4-morpholinoaniline is outlined below. This systematic approach ensures that comprehensive and complementary data is acquired to enable a confident structure elucidation.

Caption: General workflow for the spectroscopic characterization of n-Methyl-4-morpholinoaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of the ¹H and ¹³C spectra, a detailed map of the molecule's connectivity can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of n-Methyl-4-morpholinoaniline is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the morpholine protons. The predicted chemical shifts are based on the analysis of 4-morpholinoaniline and N-methylaniline spectra.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (ortho to -N(CH₃)H) | ~ 6.6 - 6.8 | Doublet | 2H | Shielded by the electron-donating N-methylamino group. |

| Aromatic (ortho to morpholine) | ~ 6.8 - 7.0 | Doublet | 2H | Slightly deshielded compared to the other aromatic protons due to the influence of the morpholine nitrogen. |

| N-H | Variable (broad) | Singlet | 1H | Chemical shift is dependent on solvent and concentration. |

| N-CH₃ | ~ 2.8 - 3.0 | Singlet | 3H | Typical range for an N-methyl group on an aniline. |

| Morpholine (-N-CH₂-) | ~ 3.0 - 3.2 | Triplet | 4H | Protons on the carbons adjacent to the nitrogen of the morpholine ring. |

| Morpholine (-O-CH₂-) | ~ 3.8 - 4.0 | Triplet | 4H | Protons on the carbons adjacent to the oxygen of the morpholine ring, deshielded by the electronegative oxygen. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on data from 4-morpholinoaniline and N-methylaniline.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-N(CH₃)H) | ~ 148 - 150 | Quaternary carbon attached to the N-methylamino group. |

| Aromatic (C-morpholine) | ~ 140 - 142 | Quaternary carbon attached to the morpholine nitrogen. |

| Aromatic (CH ortho to -N(CH₃)H) | ~ 112 - 114 | Shielded by the electron-donating N-methylamino group. |

| Aromatic (CH ortho to morpholine) | ~ 116 - 118 | Less shielded aromatic carbons. |

| N-CH₃ | ~ 30 - 32 | Typical range for an N-methyl carbon on an aniline. |

| Morpholine (-N-CH₂-) | ~ 49 - 51 | Carbons adjacent to the morpholine nitrogen. |

| Morpholine (-O-CH₂-) | ~ 66 - 68 | Carbons adjacent to the morpholine oxygen, deshielded. |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified n-Methyl-4-morpholinoaniline.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the N-H proton.[2]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., DEPTQ) to simplify the spectrum and enhance the signal of quaternary carbons. A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the acquired data (Fourier transformation, phase correction, baseline correction, and integration for ¹H NMR). Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of n-Methyl-4-morpholinoaniline will be characterized by absorptions corresponding to N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-N and C-O bonds.

Predicted IR Absorptions

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | ~ 3400 - 3300 | Medium | Characteristic of a secondary amine. The experimental FT-IR spectrum of N-methylaniline shows a peak at 3411 cm⁻¹.[3] |

| C-H Stretch (Aromatic) | ~ 3100 - 3000 | Medium | Typical for C-H bonds on a benzene ring. |

| C-H Stretch (Aliphatic) | ~ 2980 - 2850 | Strong | C-H stretching vibrations of the N-methyl and morpholine methylene groups. |

| C=C Stretch (Aromatic) | ~ 1620 - 1580 and ~ 1520 - 1480 | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| C-N Stretch (Aromatic Amine) | ~ 1350 - 1250 | Strong | Stretching vibration of the aryl-N bond. |

| C-N Stretch (Aliphatic Amine) | ~ 1250 - 1020 | Medium | Stretching vibrations of the C-N bonds within the morpholine ring. |

| C-O-C Stretch (Ether) | ~ 1150 - 1085 | Strong | Asymmetric stretching of the C-O-C bond in the morpholine ring. |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.[4][5]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thoroughly dry high-purity, spectroscopic grade potassium bromide (KBr) to remove any absorbed water, which can interfere with the spectrum.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of the purified n-Methyl-4-morpholinoaniline to a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.[5]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin, transparent or translucent pellet.[6]

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This fragmentation can be highly informative for structural elucidation.

Predicted Mass Spectrum

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 192, corresponding to the molecular weight of n-Methyl-4-morpholinoaniline (C₁₁H₁₆N₂O). As the molecule contains an even number of nitrogen atoms, the molecular ion will have an even mass, consistent with the nitrogen rule.

Key Fragmentation Pathways: The fragmentation of n-Methyl-4-morpholinoaniline is likely to be dominated by cleavages alpha to the nitrogen atoms and the morpholine oxygen, as these lead to the formation of stable carbocations or radical cations.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group. |

| 163 | [M - C₂H₅]⁺ | Alpha-cleavage within the morpholine ring. |

| 134 | [M - C₃H₆O]⁺ | Loss of a neutral C₃H₆O fragment from the morpholine ring. |

| 120 | [C₇H₈N₂]⁺ | Cleavage of the morpholine ring. |

| 106 | [C₇H₈N]⁺ | Cleavage of the C-N bond between the aromatic ring and the morpholine nitrogen. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

The fragmentation of aromatic amines is often characterized by a stable molecular ion peak. The alpha-cleavage is a dominant fragmentation pathway for amines, leading to the formation of resonance-stabilized cations.[7][8]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer equipped with an electron ionization source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

Sample Introduction (Direct Insertion Probe):

-

Load a small amount of the purified solid sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

Gently heat the probe to volatilize the sample into the ion source.

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9][10] This causes the ejection of a valence electron, forming a positively charged molecular ion (M⁺).

-

The molecular ions, having excess energy, undergo fragmentation to produce smaller, characteristic fragment ions.

-

The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative abundance versus m/z).

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of n-Methyl-4-morpholinoaniline. By leveraging the known spectral data of its structural analogs and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H NMR, ¹³C NMR, FT-IR, and EI-MS. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This guide serves as a valuable resource for researchers working with this compound, facilitating its unambiguous identification and characterization, and ultimately supporting its potential applications in scientific research and development.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...[Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Specac. How to Make a Good KBr Pellet - a Step-by-step Guide. [Link]

-

Chemistry LibreTexts. Electron Ionization. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

International Journal of Engineering Research and. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. scienceijsar.com [scienceijsar.com]

- 5. shimadzu.com [shimadzu.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Technical Whitepaper: The N-Methyl-Morpholinoaniline Pharmacophore in Kinase Inhibitor Optimization

This guide serves as a technical deep-dive for medicinal chemists and drug discovery scientists. It focuses on the strategic application of Methyl-(4-morpholin-4-yl-phenyl)-amine (systematically N-methyl-4-(4-morpholinyl)aniline; CAS 173186-17-9) as a high-value building block in the optimization of kinase inhibitors.

Executive Summary

In the iterative cycle of kinase inhibitor design, the "solvent front" and the "hinge-binding linker" are critical zones for optimization. Methyl-(4-morpholin-4-yl-phenyl)-amine represents a specialized pharmacophore that addresses three common failures in lead optimization: poor aqueous solubility , non-selective hinge binding , and metabolic liability .

Unlike the more common primary aniline analogues, the N-methylated variant introduces a steric "twist" and removes a hydrogen bond donor. This modification acts as a "selectivity switch," often distinguishing between closely related kinase isoforms (e.g., differentiating JNK isoforms or sparing specific off-targets like CDK2) by enforcing specific torsional constraints that only certain ATP pockets can accommodate.

Structural Anatomy & Mechanistic Role

This building block functions as a tripartite pharmacophore :

A. The Morpholine Tail (Solvent Interaction)

-

Function: Acts as a solubilizing group that protrudes into the solvent channel (Hydrophobic Region II).

-

PK Impact: The ether oxygen reduces basicity (pKa ~8.3) compared to piperidine, improving metabolic stability and reducing hERG liability while maintaining sufficient polarity for aqueous solubility.

-

Causality: By projecting into the bulk solvent, it allows the core scaffold to bind deep in the pocket without incurring significant desolvation penalties.

B. The Phenyl Spacer (Geometry)

-

Function: Provides a rigid scaffold to orient the morpholine tail away from the hinge region.

-

Electronic Effect: The para-amino substitution creates a push-pull electronic system, increasing the nucleophilicity of the aniline nitrogen for coupling reactions while modulating the electron density of the aromatic ring.

C. The N-Methyl Amine Linker (The "Selectivity Switch")

-

Critical Feature: This is the defining characteristic of this specific intermediate.

-

Mechanism 1 - Conformational Control: The N-methyl group introduces steric clash with the ortho-protons of the phenyl ring and the core scaffold (e.g., pyrimidine or quinazoline). This forces the inhibitor into a non-planar conformation.

-

Mechanism 2 - H-Bond Donor Removal: Primary anilines (-NH-) often donate a hydrogen bond to the hinge region (e.g., to the backbone carbonyl of the gatekeeper residue). Methylation removes this interaction.

-

Outcome: If a target kinase requires this H-bond, potency is lost. If an off-target kinase requires it but the target does not, selectivity is gained.

-

Visualization: Pharmacophore Logic & Decision Tree

The following diagram illustrates the logical flow for selecting this moiety during Structure-Activity Relationship (SAR) studies.

Caption: Decision logic for incorporating N-Methyl-4-morpholinoaniline in kinase inhibitor design.

Experimental Protocols

Protocol A: Chemical Synthesis (Buchwald-Hartwig Coupling)

Since the amine is secondary (N-methyl), Nucleophilic Aromatic Substitution (SNAr) can be sluggish with electron-rich cores. Palladium-catalyzed coupling is the preferred route to attach this moiety to a heteroaromatic halide (e.g., 4-chloroquinazoline).

Reagents:

-

Halide: 1.0 eq (e.g., 4-chloro-quinazoline scaffold)

-

Amine: 1.2 eq Methyl-(4-morpholin-4-yl-phenyl)-amine (CAS 173186-17-9)[1][2]

-

Catalyst: 5-10 mol% Pd2(dba)3

-

Ligand: 10-20 mol% Xantphos or BrettPhos (Crucial for secondary amines)

-

Base: 2.0 eq Cs2CO3

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere: Charge a microwave vial with the halide, amine, base, and catalyst/ligand mixture. Seal and purge with Argon for 5 minutes. Rationale: Pd(0) species are oxygen-sensitive.

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (microwave).

-

Workup: Filter through a Celite pad to remove palladium black. Dilute with EtOAc, wash with water and brine.

-

Purification: Flash chromatography (DCM:MeOH gradient). The morpholine nitrogen typically requires 5-10% MeOH for elution.

Protocol B: ADP-Glo™ Kinase Assay (Validation)

To verify the impact of the N-methyl group on potency, a luminescent ADP detection assay is standard.

-

Preparation: Dilute the synthesized inhibitor in 100% DMSO (10 mM stock). Prepare 1:3 serial dilutions.

-

Enzyme Reaction:

-

Mix 2 µL of Inhibitor (at 2.5x final conc) with 4 µL of Kinase/Substrate mix.

-

Incubate for 10 mins at RT (allows inhibitor to bind—critical for Type II binders).

-

Add 4 µL of ATP (at Km concentration) to initiate.

-

Incubate for 60 mins at RT.

-

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

-

-

Analysis: Read luminescence on a plate reader. Plot RLU vs. Log[Inhibitor] to determine IC50.

Data Presentation Template for SAR Comparison:

| Compound ID | R1 (Linker) | R2 (Tail) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity Ratio (B/A) |

| Cmpd-01 | -NH- | Morpholine | 12 | 15 | 1.2 (Non-selective) |

| Cmpd-02 | -N(Me)- | Morpholine | 24 | >10,000 | >400 (Highly Selective) |

Note: Cmpd-02 represents the target molecule using the Methyl-(4-morpholin-4-yl-phenyl)-amine moiety. The slight loss in potency at Target A is often an acceptable trade-off for the massive gain in selectivity against Target B.

Pathway & Interaction Visualization

The following diagram details the specific binding mode interactions that justify the use of this molecule.

Caption: Interaction map showing how the N-methyl group enforces geometry and prevents promiscuous H-bonding.

References

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Omega. [Link]

-

Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors. PubMed Central. [Link]

Sources

Optimizing CNS Penetration: The Technical Guide to Methyl-(4-morpholin-4-yl-phenyl)-amine Scaffolds

[1][2]

Executive Summary

Methyl-(4-morpholin-4-yl-phenyl)-amine (CAS: 173186-17-9), also known as N-methyl-4-morpholinoaniline, represents a high-value pharmacophore in Central Nervous System (CNS) drug discovery.[1][2] Unlike generic aniline derivatives, this scaffold integrates a morpholine ring—a "privileged structure" for blood-brain barrier (BBB) penetration—with a secondary amine handle primed for late-stage diversification.[1][2]

This guide provides a rigorous technical analysis of this molecule's utility as a lead-optimization intermediate.[1][2] It details the physicochemical rationale for its CNS privileges, robust synthetic protocols for its generation, and experimental frameworks for validating its BBB permeability.[2]

Part 1: Physicochemical Profile & CNS Logic[1][2]

The success of CNS agents hinges on Multiparameter Optimization (MPO).[2] The N-methyl-4-morpholinoaniline scaffold offers an ideal balance of lipophilicity and basicity, avoiding the high efflux liability often seen in more polar analogues.[1][2]

Key Molecular Descriptors

The following data establishes the scaffold's alignment with the CNS MPO (Central Nervous System Multiparameter Optimization) algorithm:

| Property | Value | CNS Impact |

| Molecular Weight (MW) | 192.26 Da | Optimal. Well below the 400 Da threshold, allowing room for functionalization.[1][2] |

| cLogP | 1.6 ± 0.2 | Ideal. Falls within the 1.5–3.0 "Sweet Spot" for passive diffusion across the BBB.[2] |

| TPSA | 24.3 Ų | Excellent. < 90 Ų is preferred for CNS penetration; low polar surface area minimizes efflux.[1][2] |

| pKa (Morpholine N) | ~8.4 | Balanced. Partially ionized at physiological pH, aiding solubility without preventing membrane transit.[2] |

| pKa (Aniline N) | ~4.5 | Neutral. The aniline nitrogen remains uncharged at pH 7.4, facilitating lipophilic interaction.[2] |

| H-Bond Donors (HBD) | 1 | Low. Minimizes P-glycoprotein (P-gp) recognition.[1][2] |

The "Morpholine Magic" Effect

The morpholine moiety serves a dual function:

-

Solubility Anchor: The ether oxygen lowers LogP relative to a piperidine, preventing the molecule from becoming a "grease ball" (excessively lipophilic).[2]

-

Metabolic Shield: Unlike open-chain alkyl amines, the morpholine ring is relatively resistant to oxidative deamination, though the N-methyl group on the aniline side remains a metabolic soft spot (see Section 3).[1][2]

Part 2: Synthetic Methodologies

To ensure high purity (>98%) for biological screening, two primary routes are recommended.[2] Route A is preferred for scale-up, while Route B is ideal for generating radiolabeled analogues (e.g., using [¹⁴C]-formaldehyde).[1][2]

Visualization of Synthetic Logic[2]

Figure 1: Two distinct synthetic pathways. Route A (top) utilizes Buchwald-Hartwig coupling for convergence; Route B (bottom) uses reductive alkylation for derivatization.[1][2]

Protocol: Route A (Buchwald-Hartwig Coupling)

Rationale: This route avoids the formation of over-alkylated byproducts (quaternary ammonium salts) common in direct alkylation.[1]

Reagents:

Step-by-Step:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Catalyst Pre-mix: Add Pd₂(dba)₃ and XPhos; dissolve in 5 mL toluene and stir for 5 mins to form the active catalytic species.

-

Addition: Add 4-Bromo-N-methylaniline, morpholine, and NaOtBu. Rinse with remaining toluene.[1][2]

-

Reaction: Seal and heat to 100°C for 12 hours. Monitor by LC-MS (Target m/z: 193.1 [M+H]⁺).[1][2]

-

Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1][2]

-

Purification: Flash chromatography (SiO₂, Hexane:EtOAc 8:2). The product is a pale yellow solid.[2]

Part 3: Biological Validation & CNS Assays[1][2]

Once synthesized, the scaffold must be validated for BBB permeability.[2] Do not rely solely on calculated properties.

The PAMPA-BBB Assay Protocol

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically modified for BBB (using porcine brain lipids) provides a high-throughput "Go/No-Go" filter.[1][2]

Materials:

Workflow:

-

Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the filter membrane of the Donor Plate.[2] Allow 5 mins for impregnation.

-

Donor Loading: Add 150 µL of the test compound (10 µM in PBS + 1% DMSO) to the Donor wells.

-

Acceptor Loading: Add 300 µL of blank PBS to the Acceptor wells.

-

Sandwich Assembly: Place the Donor plate on top of the Acceptor plate to create the "sandwich."

-

Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

-

Quantification: Separate plates. Analyze both Donor and Acceptor solutions via LC-MS/MS or UV-Vis.[1][2]

-

Calculation: Calculate Effective Permeability (

) using the standard equation:

Metabolic Stability (Microsomal)

The N-methyl group is susceptible to N-demethylation by CYP450 isoforms.[1][2]

Part 4: Pharmacological Applications[1][2][4][5]

This scaffold is rarely the final drug; it is the "warhead carrier" or the "hinge binder."[2]

Kinase Inhibition (Hinge Binding)

In oncology (Glioblastoma) and neurodegenerative pathways (LRRK2), the aniline nitrogen often forms a critical hydrogen bond with the kinase hinge region.[2]

-

Design Strategy: Acylate the secondary amine with a heterocycle (e.g., pyrimidine) to target the ATP pocket.[2] The morpholine ring will point towards the solvent front, improving solubility.[2]

GPCR Ligands (Dopamine/Serotonin)

The distance between the basic morpholine nitrogen and the aniline nitrogen mimics the pharmacophore of many biogenic amines.

-

Design Strategy: Link the aniline nitrogen to a lipophilic aryl tail via a 2-3 carbon spacer to target the secondary binding pocket (SBP) of Dopamine D2 or D3 receptors.[1][2]

CNS Drug Design Logic Flow

Figure 2: Decision tree for optimizing the scaffold into a viable CNS drug candidate.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. J. Med. Chem. 2021.[1][2] [Link]

-

Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier. Pharmaceutics.[1][2] 2019. [Link][2][4]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med. Res. Rev. 2019. [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) – Is it better than Caco-2 for BBB prediction? Eur. J. Pharm. Sci. 2018.[1][2] [Link]

In Silico Modeling of the Methyl-(4-morpholin-4-yl-phenyl)-amine Scaffold

This guide serves as a comprehensive technical whitepaper for the in silico modeling of Methyl-(4-morpholin-4-yl-phenyl)-amine (hereafter referred to as M-MPA ).

Given the chemical structure of M-MPA (an N-methyl-p-phenylenediamine derivative substituted with a morpholine ring), it represents a classic privileged scaffold in medicinal chemistry. It is frequently utilized as a hinge-binding fragment in Tyrosine Kinase Inhibitors (TKIs) (e.g., targeting SYK, EGFR) or as a core moiety in Factor Xa inhibitors .

This guide frames M-MPA not as a standalone drug, but as a high-value fragment in a Fragment-Based Drug Design (FBDD) campaign targeting Spleen Tyrosine Kinase (SYK) , a critical target in autoimmune diseases and B-cell malignancies.

A Fragment-Based Approach Targeting Spleen Tyrosine Kinase (SYK)

Executive Summary

This technical guide outlines the computational workflow for evaluating the binding efficacy of Methyl-(4-morpholin-4-yl-phenyl)-amine (M-MPA). The protocol integrates Quantum Mechanical (QM) ligand preparation, Molecular Docking, and Molecular Dynamics (MD) simulations to predict binding affinity and stability within the ATP-binding pocket of SYK.

Structural Basis & Ligand Preparation (The Input)

The accuracy of any in silico model is strictly limited by the quality of the input structures. For a fragment like M-MPA, the conformational flexibility of the morpholine ring and the protonation state of the aniline nitrogen are critical determinants of binding.

1.1. Quantum Mechanical (QM) Geometry Optimization

Standard force fields often fail to accurately predict the specific "chair" vs. "boat" puckering energy barriers of morpholine rings when attached to aromatic systems. We employ Density Functional Theory (DFT) to generate the bioactive conformation.

-

Protocol:

-

Sketching: Generate the 2D structure (SMILES: CNc1ccc(N2CCOCC2)cc1).

-

QM Optimization: Use Gaussian 16 or Jaguar .

-

Theory Level: B3LYP/6-31G** (Standard for organic drug-like molecules).

-

Solvation: PBF (Poisson-Boltzmann Finite) water model to simulate aqueous environment.

-

-

Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. These are superior to Gasteiger charges for capturing the electron-withdrawing effect of the morpholine oxygen.

-

1.2. Protein Target Selection & Preparation

We utilize the Spleen Tyrosine Kinase (SYK) .

-

PDB Selection: 4XG6 (Crystal structure of SYK complexed with a similar inhibitor).

-

Resolution: 1.85 Å (High resolution is mandatory for fragment docking).

-

Preparation Steps:

-

Missing Atoms: Reconstruct missing side chains using Prime/Modeller.

-

Protonation: Assign protonation states at pH 7.4 using PROPKA. Crucial: Ensure the catalytic Lysine (Lys402) is protonated if the mechanism requires it.

-

Solvent: Remove water molecules >5 Å from the active site; retain bridging waters if they mediate H-bonds with the hinge region.

-

Molecular Docking Strategy (The Static Fit)

Docking predicts the "best pose" of M-MPA within the SYK ATP-binding pocket. The M-MPA scaffold typically acts as a Type I hinge binder , where the aniline NH or the morpholine oxygen interacts with the backbone residues of the kinase hinge.

2.1. Grid Generation

-

Center: Defined by the centroid of the co-crystallized ligand in PDB 4XG6.

-

Box Size: 20 Å x 20 Å x 20 Å (Sufficient for a fragment).

-

Constraints: Define a positional constraint on the hinge residue Ala451 (backbone NH) to enforce the kinase-mimetic binding mode.

2.2. Docking Protocol (Glide XP / AutoDock Vina)

-

Algorithm: Rigid receptor, flexible ligand.

-

Sampling: Precision mode (XP in Glide).

-

Self-Validation Step: Before docking M-MPA, re-dock the native ligand from 4XG6.

-

Pass Criteria: RMSD between re-docked pose and crystal pose must be < 2.0 Å .

-

Table 1: Expected Interaction Fingerprint for M-MPA

| Moiety | Target Residue (SYK) | Interaction Type | Importance |

| Aniline -NH- | Ala451 (Hinge) | H-Bond Donor | Critical (Anchors the scaffold) |

| Phenyl Ring | Val385 / Leu377 | Hydrophobic / Pi-Stacking | Stabilizes orientation |

| Morpholine O | Solvent / Asp512 | H-Bond Acceptor | Solubilizing / Specificity |

| Morpholine N | Gly454 | Electrostatic | Orientation |

Molecular Dynamics Simulation (The Dynamic Fit)

Docking provides a static snapshot. MD simulation is required to verify if the small M-MPA fragment stays bound or drifts out of the pocket due to thermal fluctuation (a common issue with low-molecular-weight fragments).

3.1. System Setup

-

Engine: GROMACS 2024 or Desmond.

-

Force Field: OPLS4 (Superior for heterocyclic small molecules) or CHARMM36m .

-

Solvent Model: TIP3P Water box (Orthorhombic, 10 Å buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

3.2. Simulation Protocol

-

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

Equilibration (NVT): 1 ns at 300 K (Berendsen thermostat) to stabilize temperature.

-

Equilibration (NPT): 1 ns at 1 bar (Berendsen barostat) to stabilize density.

-

Production Run: 100 ns .

-

Why 100ns? Fragments often unbind within 20-50ns if the affinity is weak. 100ns proves stability.

-

3.3. Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural stability. A stable binder should plateau < 2.5 Å.

-

H-Bond Persistence: Calculate the % of simulation time the Ala451 H-bond is maintained.

-

Threshold: > 60% occupancy indicates a reliable binder.

-

Binding Free Energy Calculation (The Score)

Docking scores are inaccurate for ranking. We use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to estimate the free energy of binding (

-

Equation:

-

Software: Prime (Schrödinger) or gmx_MMPBSA.

-

Input: Trajectory frames from the last 20 ns of the MD simulation (to ensure equilibrium).

-

Interpretation: A

more negative than -30 kcal/mol suggests M-MPA is a potent starting fragment.

Visualization & Workflows

5.1. The Computational Pipeline

The following diagram illustrates the linear workflow from ligand sketching to binding energy calculation.

Caption: Figure 1. Integrated In Silico Workflow for evaluating M-MPA binding affinity.

5.2. Biological Context (SYK Signaling)

Understanding why we target SYK is crucial. M-MPA binding inhibits the phosphorylation cascade downstream of the B-Cell Receptor.

Caption: Figure 2. The SYK Signaling Pathway.[1] M-MPA acts by blocking ATP binding to SYK, preventing downstream activation of PLC-gamma-2.

References

-

Currie, R. A., et al. (2014). "Discovery of GS-9973, a Selective and Non-Covalent Inhibitor of Spleen Tyrosine Kinase (Syk)." Journal of Medicinal Chemistry. [Link]

- Relevance: Establishes the structural basis for SYK inhibition using heterocyclic scaffolds similar to M-MPA.

-

Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. [Link]

- Relevance: Authoritative source for the MM-GBSA methodology used in Part 4.

-

Jorgensen, W. L., et al. (2011). "Efficient Discovery of Potent Anti-Inflammatory Agents Targeting the Spleen Tyrosine Kinase (Syk)." Bioorganic & Medicinal Chemistry Letters. [Link]

- Relevance: Validates the use of aniline-morpholine fragments in SYK inhibitor design.

-

Sastry, G. M., et al. (2013). "Docking and scoring in drug discovery: a review." Combinatorial Chemistry & High Throughput Screening. [Link]

- Relevance: Provides the theoretical grounding for the docking protocols in Part 2.

Sources

Methodological & Application

Precision N-Methylation of 4-Morpholinoaniline: A Selective Protocol Guide

Executive Summary & Strategic Analysis

4-Morpholinoaniline (CAS: 2524-67-6) is a critical intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and functionalized dyes. A recurring challenge in its derivatization is controlling the degree of N-methylation .

Direct alkylation with methyl iodide often results in an uncontrollable mixture of starting material, mono-methylated product (

This Application Note provides two distinct, high-fidelity protocols to solve this selectivity problem:

-

Protocol A (Mono-Selective): Uses Sodium Triacetoxyborohydride (STAB) in a reductive amination to exclusively yield

-methyl-4-morpholinoaniline. -

Protocol B (Di-Selective): Uses the Eschweiler-Clarke condition to force the reaction to the tertiary amine,

-dimethyl-4-morpholinoaniline, without quaternization.

Chemical Pathways & Mechanism[1][2][3]

The selection of the reducing agent dictates the reaction endpoint.

-

Pathway A (Mono): The secondary amine product is more basic than the primary amine starting material. However, STAB is a mild reducing agent that reacts faster with the pre-formed imine than with the carbonyl source itself, allowing for stepwise control.

-

Pathway B (Di): Formic acid serves as both the proton source and the hydride donor at high temperatures, driving the reaction thermodynamically to the tertiary amine.

Reaction Workflow Diagram

Figure 1: Divergent synthesis pathways. Protocol A stops at the secondary amine; Protocol B pushes to the tertiary amine.

Protocol A: Selective Mono-N-Methylation

Objective: Synthesis of

Reagents & Materials

| Component | Equiv. | Role | Notes |

| 4-Morpholinoaniline | 1.0 | Substrate | Dark solid; sensitive to oxidation. |

| Paraformaldehyde | 1.1 - 1.2 | Carbon Source | Depolymerizes in situ. |

| NaBH(OAc)₃ | 1.5 | Reductant | Do not substitute with NaBH₄ (too strong). |

| Acetic Acid (AcOH) | 1.0 - 1.1 | Catalyst | Facilitates imine formation. |

| Dichloromethane (DCM) | Solvent | 10-15 mL/g | Anhydrous preferred. |

Step-by-Step Procedure

-

Preparation: In a dry round-bottom flask under Nitrogen (

) atmosphere, dissolve 4-morpholinoaniline (1.0 eq) in DCM (anhydrous).-

Note: If solubility is poor, a 4:1 mixture of DCM:Methanol can be used, but pure DCM improves selectivity.

-

-

Imine Formation: Add Paraformaldehyde (1.1 eq) and Acetic Acid (1.0 eq). Stir at room temperature (20-25°C) for 30–60 minutes.

-

Observation: The suspension may clarify as the hemiaminal/imine forms.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

-

Caution: Gas evolution (

) may occur.

-

-

Reaction: Remove the ice bath and stir at room temperature for 4–12 hours.

-

Monitor: Check via TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the primary amine (lower

).

-

-

Quench: Quench by adding saturated aqueous

until pH ~8. -

Workup: Separate the organic layer.[2] Extract the aqueous layer 2x with DCM. Combine organics, dry over

, and concentrate. -

Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: 0

5% MeOH in DCM).

Protocol B: Selective Di-N-Methylation

Objective: Synthesis of

Reagents & Materials

| Component | Equiv. | Role | Notes |

| 4-Morpholinoaniline | 1.0 | Substrate | |

| Formaldehyde (37% aq) | 3.0 - 5.0 | Reagent | Large excess ensures completion. |

| Formic Acid (98%) | 5.0+ | Solvent/Reductant | Acts as the hydride donor. |

Step-by-Step Procedure

-

Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 4-morpholinoaniline (1.0 eq) in Formic Acid (5–10 eq).

-

Exothermic: Add the amine slowly; the reaction with acid is exothermic.

-

-

Addition: Add Formaldehyde (37% aq.) (3.0 eq).

-

Reflux: Heat the mixture to reflux (~100°C) for 6–12 hours.

-

Workup: Cool to room temperature.

-

Basification: Critical Step. Slowly pour the reaction mixture into ice-cold 4M NaOH or saturated

.-

Target: pH > 10. The amine must be deprotonated to be extracted.

-

-

Extraction: Extract 3x with Ethyl Acetate or DCM.

-

Isolation: Dry organics over

, filter, and concentrate. The product usually solidifies upon standing.

Quality Control & Validation

To validate the synthesis, compare analytical data against these expected parameters.

Analytical Table

| Parameter | Mono-Methylated (Target A) | Di-Methylated (Target B) |

| Appearance | Off-white to beige solid | White to pale yellow crystalline solid |

| 1H NMR (DMSO-d6) | Singlet ~2.65 - 2.75 ppm (3H) | Singlet ~2.80 - 2.90 ppm (6H) |

| Secondary Amine | Broad singlet ~5.0-5.5 ppm (1H, NH) | Absent |

| Morpholine Signal | ~3.0 ppm (4H), ~3.7 ppm (4H) | ~3.0 ppm (4H), ~3.7 ppm (4H) |

| TLC (5% MeOH/DCM) | Middle | Higher |

Troubleshooting Guide

Figure 2: Common failure modes and corrective actions.

Safety & Handling

-

Aniline Toxicity: 4-Morpholinoaniline is an aniline derivative. It may cause methemoglobinemia if absorbed through the skin. Double-glove (Nitrile) and work in a fume hood.

-

Sodium Triacetoxyborohydride: Water-reactive. Releases hydrogen gas. Keep away from ignition sources.

-

Formic Acid: Corrosive and vesicant. Causes severe skin burns.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][1][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

-

Parkin, S., & Long, S. (2006).[13] 4-Morpholinoaniline.[2][13][14] Acta Crystallographica Section E: Structure Reports Online, 62(11), o4870–o4871.

-

Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.

-

Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. Review of Modern Eschweiler-Clarke Methylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]

- 9. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 10. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

Application Notes and Protocols for the Utilization of Methyl-(4-morpholin-4-YL-phenyl)-amine in Parallel Synthesis

Introduction: The Strategic Value of the N-Methylmorpholinoaniline Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the rapid generation of diverse chemical libraries around privileged scaffolds is a cornerstone of successful hit-to-lead and lead optimization campaigns. "Methyl-(4-morpholin-4-YL-phenyl)-amine" represents a valuable building block for such endeavors. Its structure combines a secondary N-methyl aniline, a common pharmacophore in kinase inhibitors and other targeted therapies, with a morpholine moiety, which can enhance aqueous solubility and metabolic stability, and provide a key hydrogen bond acceptor. The strategic derivatization of this scaffold through parallel synthesis allows for the systematic exploration of the chemical space around this core, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of "Methyl-(4-morpholin-4-YL-phenyl)-amine" in parallel synthesis workflows. We will delve into its reactivity profile, provide detailed, field-proven protocols for key chemical transformations, and discuss high-throughput purification strategies amenable to library synthesis.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of "Methyl-(4-morpholin-4-YL-phenyl)-amine" is crucial for designing robust and successful parallel synthesis campaigns.

| Property | Value | Implication for Parallel Synthesis |

| Molecular Formula | C₁₁H₁₆N₂O | - |

| Molecular Weight | 192.26 g/mol | Important for calculating reagent stoichiometry. |

| Appearance | Off-white to yellow solid | - |

| pKa (predicted) | ~5.5-6.5 | The N-methylaniline nitrogen is weakly basic. This influences its nucleophilicity and the choice of base in coupling reactions. |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) | Facilitates its use in a variety of reaction conditions. |

The key reactive handle on this molecule is the secondary N-methylaniline nitrogen. The electron-donating morpholine group increases the electron density of the aromatic ring, making the aniline nitrogen a competent nucleophile for a range of coupling reactions. However, the secondary nature of the amine introduces steric hindrance compared to a primary aniline, which may necessitate more forcing reaction conditions or specific catalyst systems.

Core Parallel Synthesis Workflows

The following sections provide detailed protocols for three common and highly valuable transformations for derivatizing "Methyl-(4-morpholin-4-YL-phenyl)-amine" in a parallel synthesis format. These protocols are designed for execution in 96-well plates, a standard format for high-throughput synthesis.

Amide Coupling: Diversification with Carboxylic Acids

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. This protocol describes a reliable method for the parallel synthesis of a library of amides from "Methyl-(4-morpholin-4-YL-phenyl)-amine" and a diverse set of carboxylic acids.

Rationale for Protocol Design:

The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is based on its high efficiency and low rate of epimerization for chiral carboxylic acids. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling. DMF is an excellent polar aprotic solvent that can dissolve a wide range of reactants.

Experimental Protocol: Parallel Amide Coupling

Materials:

-

96-well reaction block with sealing mat

-

"Methyl-(4-morpholin-4-YL-phenyl)-amine" stock solution (0.2 M in DMF)

-

Library of carboxylic acids (as 0.2 M stock solutions in DMF)

-

HATU stock solution (0.22 M in DMF)

-

DIPEA stock solution (0.6 M in DMF)

-

Anhydrous DMF

-

Nitrogen or argon supply

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents under an inert atmosphere.

-

Dispensing Carboxylic Acids: To each well of the 96-well reaction block, add 100 µL of the respective carboxylic acid stock solution (0.02 mmol, 1.0 eq).

-

Dispensing Amine: Add 100 µL of the "Methyl-(4-morpholin-4-YL-phenyl)-amine" stock solution (0.02 mmol, 1.0 eq) to each well.

-

Dispensing Coupling Agent and Base: Add 100 µL of the HATU stock solution (0.022 mmol, 1.1 eq) to each well, followed by 100 µL of the DIPEA stock solution (0.06 mmol, 3.0 eq).

-

Reaction Incubation: Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.

-

Work-up and Purification: See Section on High-Throughput Purification.

Workflow Diagram: Parallel Amide Coupling

Caption: Workflow for parallel amide library synthesis.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

To explore modifications of the aniline core, a halogenated version of the starting material is required. Let's assume the availability of "Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine". The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups.

Rationale for Protocol Design:

The choice of a palladium catalyst and ligand is critical for successful Suzuki coupling. Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of boronic acids. Potassium carbonate is a common and effective base for this transformation. The use of a dioxane/water solvent system is standard and facilitates the dissolution of both organic and inorganic reagents. High-throughput experimentation has shown these conditions to be broadly applicable.[1]

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

Materials:

-

96-well reaction block with sealing mat

-

"Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine" stock solution (0.2 M in dioxane)

-

Library of boronic acids (as solids or 0.3 M stock solutions in dioxane)

-

Pd(dppf)Cl₂

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dioxane

-

Degassed water

-

Nitrogen or argon supply

Procedure:

-

Reagent Preparation: Prepare stock solutions and handle all reagents under an inert atmosphere.

-

Dispensing Boronic Acids: To each well of the 96-well reaction block, add the respective boronic acid (0.03 mmol, 1.5 eq).

-

Dispensing Aryl Bromide: Add 100 µL of the "Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine" stock solution (0.02 mmol, 1.0 eq) to each well.

-

Dispensing Catalyst and Base: Add a solution of Pd(dppf)Cl₂ (0.001 mmol, 5 mol%) in dioxane to each well, followed by solid K₂CO₃ (0.06 mmol, 3.0 eq).

-

Adding Solvent: Add 100 µL of dioxane and 25 µL of degassed water to each well.

-

Reaction Incubation: Seal the reaction block and heat at 80 °C for 16 hours with shaking.

-

Work-up and Purification: See Section on High-Throughput Purification.

Workflow Diagram: Parallel Suzuki Coupling

Caption: Workflow for parallel Suzuki coupling library synthesis.

Buchwald-Hartwig Amination: C-N Bond Formation with Amines

Similar to the Suzuki coupling, the Buchwald-Hartwig amination allows for the derivatization of a halogenated precursor, in this case to form C-N bonds. This reaction is invaluable for introducing a wide variety of primary and secondary amines.

Rationale for Protocol Design:

The Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[2] For electron-rich anilines, a bulky, electron-rich phosphine ligand such as XPhos is often effective. Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used. Toluene is a suitable solvent for this transformation, which often requires elevated temperatures.

Experimental Protocol: Parallel Buchwald-Hartwig Amination

Materials:

-

96-well reaction block with sealing mat

-

"Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine" stock solution (0.2 M in toluene)

-

Library of amines (as 0.24 M stock solutions in toluene)

-

Pd₂(dba)₃

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or argon supply (glovebox recommended)

Procedure:

-

Reagent Preparation: All manipulations should be performed in a glovebox under an inert atmosphere.

-

Dispensing Aryl Bromide: To each well of the 96-well reaction block, add 100 µL of the "Methyl-(4-morpholin-4-YL-3-bromophenyl)-amine" stock solution (0.02 mmol, 1.0 eq).

-

Dispensing Amine Library: Add 100 µL of the respective amine stock solution (0.024 mmol, 1.2 eq) to each well.

-

Dispensing Catalyst, Ligand, and Base: Add a pre-mixed solution of Pd₂(dba)₃ (0.0004 mmol, 2 mol%) and XPhos (0.001 mmol, 5 mol%) in toluene to each well. Then, add solid NaOtBu (0.028 mmol, 1.4 eq).

-

Reaction Incubation: Seal the reaction block and heat at 100 °C for 16 hours with shaking.

-

Work-up and Purification: See Section on High-Throughput Purification.

High-Throughput Purification Strategies

A critical bottleneck in parallel synthesis is the purification of the resulting compound libraries. For the basic products generated from "Methyl-(4-morpholin-4-YL-phenyl)-amine", several strategies can be employed.

1. Scavenger Resins:

This is a powerful technique for solution-phase purification.[3] After the reaction is complete, a resin is added that selectively reacts with and sequesters excess reagents or by-products. The resin is then simply filtered off, leaving the purified product in solution.

| Scavenger Resin Type | Target for Removal | Example Application |

| Isocyanate Resin | Excess primary and secondary amines | Buchwald-Hartwig amination work-up |

| Sulfonyl Chloride Resin | Excess primary and secondary amines | Buchwald-Hartwig amination work-up |

| Aldehyde Resin | Excess primary amines | - |

| Carboxylic Acid Resin | Excess basic reagents (e.g., DIPEA) | Amide coupling work-up |

2. Catch-and-Release Purification:

This strategy involves the temporary immobilization of the desired product onto a solid support, washing away impurities, and then cleaving the purified product from the support.[4] For the basic compounds synthesized here, an acidic resin can be used for the "catch" step.

Protocol: Catch-and-Release Purification of Basic Amines

-

Catch Step: Pass the crude reaction mixture through a cartridge containing a strong cation exchange (SCX) resin. The basic product will be retained on the resin.

-

Washing: Wash the resin with a non-basic solvent (e.g., methanol, DCM) to remove neutral and acidic impurities.

-

Release Step: Elute the purified product from the resin using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH).

-

Solvent Removal: Evaporate the solvent to yield the purified product.

Logical Flow of Catch-and-Release Purification

Caption: Logic diagram for catch-and-release purification.

3. Mass-Directed Preparative HPLC:

For libraries requiring the highest purity, mass-directed preparative HPLC is the gold standard.[5] This technique automates the injection, separation, fraction collection based on the mass of the target compound, and subsequent solvent evaporation. While highly effective, it is a lower throughput and more resource-intensive method compared to resin-based techniques.

Conclusion

"Methyl-(4-morpholin-4-YL-phenyl)-amine" is a versatile and valuable scaffold for the parallel synthesis of compound libraries in drug discovery. Its favorable physicochemical properties and predictable reactivity allow for its effective use in a variety of robust, high-throughput chemical transformations, including amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By coupling these synthetic protocols with efficient high-throughput purification strategies such as the use of scavenger resins or catch-and-release techniques, researchers can rapidly generate diverse libraries of novel compounds for biological screening. The methodologies outlined in this guide provide a solid foundation for the successful incorporation of this privileged scaffold into any medicinal chemistry program.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved February 3, 2026, from [Link]

-

Automated and Parallel Amide Synthesis. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (2022). MDPI. Retrieved February 3, 2026, from [Link]

-

High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). PubMed. Retrieved February 3, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem. Retrieved February 3, 2026, from [Link]

-

Applications of High Throughput Chemistry to Medicinal Chemistry. (2022). ACS Symposium Series. Retrieved February 3, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. Retrieved February 3, 2026, from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2014). NIH. Retrieved February 3, 2026, from [Link]

-

The application of scavenger resin in combinatorial chemistry. (2002). ResearchGate. Retrieved February 3, 2026, from [Link]

-

strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh. Retrieved February 3, 2026, from [Link]

-

Inline purification in continuous flow synthesis – opportunities and challenges. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

Leveraging a “Catch–Release” Logic Gate Process for the Synthesis and Nonchromatographic Purification of Thioether- or Amine-Bridged Macrocyclic Peptides. (2018). ACS Publications. Retrieved February 3, 2026, from [Link]

-

An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. (2021). PMC. Retrieved February 3, 2026, from [Link]

-

High-Throughput Purification of Single Compounds and Libraries. (2003). ACS Publications. Retrieved February 3, 2026, from [Link]

-

Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. (2021). NIH. Retrieved February 3, 2026, from [Link]

-

Preparative Purification Solutions in Drug Discovery Synthesis. (2023, April 21). YouTube. Retrieved February 3, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]

- 5. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Purification of n-Methyl-4-morpholinoaniline via Automated Flash Column Chromatography

Abstract

This application note provides a detailed, field-proven protocol for the purification of n-Methyl-4-morpholinoaniline, a key intermediate in pharmaceutical and materials science research.[1][2] Due to its basicity and polarity, this compound presents a common challenge for chromatographers: strong interaction with the acidic silanol groups of standard silica gel, leading to poor peak shape and compromised purity. This guide outlines a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development, followed by a robust automated flash chromatography protocol. We detail the critical use of a triethylamine (TEA) modifier in the mobile phase to neutralize acidic silica sites, ensuring sharp, symmetrical peaks and achieving high purity (>99% by GC).[2] This self-validating system is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable purification method for polar aromatic amines.

Introduction and Scientific Principles

n-Methyl-4-morpholinoaniline is a substituted aniline derivative containing two basic nitrogen centers: the aniline nitrogen (pKa ≈ 5-6) and the morpholine nitrogen (pKa ≈ 8-9). This dual basicity, combined with the polarity imparted by the morpholine oxygen, makes the molecule highly prone to undesirable interactions with the stationary phase in normal-phase chromatography.

The Challenge: Peak Tailing on Silica Gel

Standard silica gel is characterized by a high density of surface silanol groups (Si-OH), which are weakly acidic. When a basic compound like n-Methyl-4-morpholinoaniline passes through the column, strong acid-base interactions occur. This leads to:

-

Irreversible Adsorption: A portion of the compound can become permanently bound to the silica, reducing yield.

-

Non-linear Adsorption Isotherm: The interaction is concentration-dependent, causing the classic "tailing" or "streaking" phenomenon, where the peak is broad and asymmetrical. This severely compromises the resolution between the target compound and nearby impurities.[3]

The Solution: Mobile Phase Modification

To achieve a successful separation on standard silica gel, the acidic silanol groups must be masked or "neutralized."[4] The most common and effective strategy is the addition of a small amount of a competitive, volatile base to the mobile phase.[3][4] For this application, we utilize triethylamine (TEA).

Mechanism of Action: TEA, being a small and strong tertiary amine, effectively competes with the analyte for the acidic sites on the silica surface. By pre-equilibrating the column with a TEA-containing eluent, the silanol groups are effectively capped, presenting a more inert surface to the n-Methyl-4-morpholinoaniline as it travels through the column.[4][5] This results in a Gaussian peak shape, improved resolution, and higher recovery. An alternative, though often more costly, approach involves using an amine-functionalized silica column, which has a basic surface and can be used without mobile phase modifiers.[3][6]

Workflow and Methodology Overview

The purification process follows a logical and systematic progression from small-scale method development to a preparative-scale flash chromatography run.

Sources

"Methyl-(4-morpholin-4-YL-phenyl)-amine" as an intermediate for pharmaceutical manufacturing

Strategic Utilization in API Synthesis & Kinase Inhibitor Design

Executive Summary

Methyl-(4-morpholin-4-YL-phenyl)-amine (CAS: 2524-67-6 ), also known as N-methyl-4-(4-morpholinyl)aniline, is a high-value pharmacophore intermediate. It serves as a critical nucleophilic building block in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Factor Xa inhibitors . Its structural duality—combining a solubilizing morpholine ring with a reactive secondary amine—allows for the modulation of pharmacokinetic properties (ADME) in drug candidates, particularly enhancing metabolic stability and aqueous solubility.

This guide details a scalable, self-validating protocol for its synthesis, purification, and application in coupling reactions, specifically targeting the "privileged" aminopyrimidine scaffold common in oncology pipelines.

Chemical Profile & Critical Quality Attributes (CQAs)

| Parameter | Specification | Technical Insight |

| IUPAC Name | N-methyl-4-(morpholin-4-yl)aniline | Core scaffold for SAR exploration.[1] |

| CAS Number | 2524-67-6 | Primary identifier for regulatory filing.[2] |

| Molecular Formula | C₁₁H₁₆N₂O | MW: 192.26 g/mol . |

| Appearance | Off-white to pale purple solid | Oxidation sensitive; store under Ar/N₂. |

| Solubility | DMSO, MeOH, DCM | Poor water solubility; requires protonation for aqueous stability. |

| Key Impurity A | N,N-Dimethyl analog | Result of over-methylation; difficult to remove via crystallization. |

| Key Impurity B | 4-Morpholinoaniline (Primary amine) | Incomplete conversion; competes in SNAr coupling. |

Validated Synthesis Protocol

Objective: Produce high-purity (>99%) Methyl-(4-morpholin-4-YL-phenyl)-amine starting from 4-fluoronitrobenzene.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 4-Fluoronitrobenzene + Morpholine → 4-(4-Nitrophenyl)morpholine

-

Charge: Load a glass-lined reactor with 4-Fluoronitrobenzene (1.0 eq) and K₂CO₃ (1.2 eq) in Acetonitrile (10 vol).

-

Addition: Add Morpholine (1.1 eq) dropwise at 25°C to control exotherm.

-

Reflux: Heat to 80°C for 4–6 hours. Monitor by HPLC (Target: <0.5% Starting Material).

-

Quench: Cool to RT, pour into ice water (20 vol). The yellow solid precipitates.

-

Isolation: Filter, wash with water, and dry at 50°C under vacuum.

-

Yield Expectation: 90–95%.

-

Phase 2: Catalytic Hydrogenation

Reaction: 4-(4-Nitrophenyl)morpholine → 4-Morpholinoaniline

-

Dissolution: Dissolve the nitro-intermediate in Methanol (15 vol) in a hydrogenation vessel.

-

Catalyst: Add 10% Pd/C (5 wt% loading) under nitrogen inertion.

-

Reduction: Pressurize with H₂ (3 bar) at 40°C. Stir vigorously for 6 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate to obtain the primary amine as a purple/grey solid.

-

Critical Check: Analyze via GC-MS (m/z 178) to confirm complete reduction.

-

Phase 3: Selective Mono-Methylation (The Critical Step)

Note: Direct alkylation with MeI leads to over-methylation. We utilize a reductive alkylation strategy.

Reaction: 4-Morpholinoaniline + Paraformaldehyde + NaBH₄

-

Imine Formation: Suspend 4-Morpholinoaniline (1.0 eq) in Methanol . Add Paraformaldehyde (1.05 eq) and a catalytic amount of Acetic Acid . Stir at RT for 2 hours to form the imine species.

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

-

Quench: Stir for 2 hours, then quench with saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (EtOAc) . Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: If N,N-dimethyl impurity is >2%, purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Target: >98% purity by HPLC (254 nm).

-

Process Logic & Visualization

The following diagram illustrates the synthesis workflow and the critical decision gates for Quality Control (QC).

Figure 1: Step-by-step synthesis workflow with integrated Quality Control gates.

Application Case: Kinase Inhibitor Scaffold Construction

This intermediate is frequently used to introduce the "solubilizing tail" into kinase inhibitors. A common reaction involves coupling with a chloropyrimidine core.

Protocol: SNAr Coupling to Pyrimidine Scaffold

-

Substrate: 2,4-Dichloropyrimidine derivative (e.g., intermediate for CDK or EGFR inhibitors).

-

Conditions: Mix Pyrimidine (1.0 eq) and Methyl-(4-morpholin-4-YL-phenyl)-amine (1.1 eq) in n-Butanol or DMA .

-

Catalyst: Add p-TsOH (0.1 eq) or DIPEA (2.0 eq) depending on the electrophile's reactivity.

-

Reaction: Heat to 100°C for 12 hours.

-

Mechanism: The secondary amine (N-methyl) acts as the nucleophile, displacing the chloride. The morpholine ring remains distal, improving the final drug's lipophilicity profile (LogD).

Why this works: The N-methyl group prevents the formation of additional hydrogen bonds at the hinge-binding region (common in kinase ATP pockets), forcing a specific binding conformation that can enhance selectivity over other kinases.

Safety & Handling (E-E-A-T)

-

Toxicity: Aniline derivatives are potential blood toxins (methemoglobinemia) and sensitizers.

-

Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.

-

Storage: Store at 2–8°C under Argon. The secondary amine is prone to oxidation (turning brown/black) upon prolonged air exposure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75655, 4-Morpholinoaniline. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Substance Registration System: Methyl 4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzoate. Retrieved from [Link][3]

-

Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. ResearchGate. Retrieved from [Link]

Sources

Advanced Cell-Based Assay Design for Morpholine-Containing Kinase Inhibitors

Abstract

Morpholine moieties are ubiquitous in kinase inhibitor design, serving as critical hydrogen-bond acceptors for the kinase hinge region and improving solubility. However, the basicity of the morpholine nitrogen (pKa ~8.3) introduces a specific failure mode in cell-based assays: lysosomal sequestration . This guide outlines a rigorous assay architecture designed to distinguish true kinase inhibition from physicochemical artifacts, ensuring accurate rank-ordering of lead compounds.

The Physicochemical Paradox: Lysosomal Trapping

Before designing the protocol, one must address the "elephant in the room." Morpholine-containing compounds are hydrophobic weak bases. In the neutral pH of the cytosol (pH ~7.2), they permeate membranes. However, upon entering the acidic environment of the lysosome (pH ~4.5–5.0), the morpholine nitrogen becomes protonated. The charged species cannot diffuse back out, leading to accumulation concentrations up to 1000-fold higher than cytosolic levels.

Impact on Assay Data:

-

False Negatives: Cytosolic concentration is depleted, leading to artificially high IC50 values in short-term assays.

-

Volume of Distribution (Vd) Artifacts: High cellular accumulation does not correlate with target occupancy.

Visualization: The Trapping Mechanism

The following diagram illustrates the kinetic trap that must be accounted for in your assay design.

Figure 1: Mechanism of lysosomotropism in morpholine-containing inhibitors. The protonation of the morpholine nitrogen in the acidic lysosome prevents efflux, depleting the cytosolic pool available to inhibit the kinase.

Experimental Strategy: The "Shift" Validation

To validate if your morpholine series is suffering from sequestration, you must incorporate a Lysosomal Shift Control into your primary screening workflow.

The Concept: Ammonium Chloride (NH₄Cl) is a weak base that rapidly neutralizes lysosomal pH. By running your kinase assay in the presence and absence of NH₄Cl, you can quantify the "Sequestration Shift."

-

No Shift: Compound is not trapped; IC50 is reliable.

-

Significant Shift (>5x potency increase with NH₄Cl): Compound is heavily sequestered.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol uses an HTRF (or TR-FRET) sandwich immunoassay to measure the phosphorylation of a downstream substrate (e.g., pAKT, pERK, or pSTAT). This is superior to Western Blot for throughput and quantification.

A. Reagents & Equipment[1][2]

-

Cell Line: A431 (EGFR driven) or MCF7 (PI3K/AKT driven), dependent on target.

-

Detection Kit: HTRF Phospho-Kinase Kit (e.g., Cisbio/Revvity or equivalent).

-

Lysosomal Inhibitor: 1M NH₄Cl stock (sterile filtered).

-

Reference Compound: Gefitinib (known lysosomotropic control).

-

Plate Reader: PHERAstar or EnVision compatible with HTRF.

B. Step-by-Step Workflow

Step 1: Cell Seeding (Time: T-24h)

-

Harvest cells and determine viability (>95% required).

-

Seed 10,000 cells/well in a 384-well low-volume white plate (culture volume: 10 µL).

-

Incubate overnight at 37°C, 5% CO₂.

-

Expert Note: Do not use poly-lysine coated plates if possible, as basic drugs can sometimes interact non-specifically with charged surfaces.

-

Step 2: Compound Preparation & Treatment (Time: T=0)

-

Prepare 4x compound stocks in culture medium containing 1% DMSO (Final assay DMSO = 0.25%).

-

The Split: Prepare two sets of compound plates:

-

Set A (Standard): Medium only.

-

Set B (Shift): Medium + 40 mM NH₄Cl (Final on cells = 10 mM).

-

-

Add 5 µL of 4x compound to the cells.

-

Incubate for 1 hour at 37°C.

-

Why 1 hour? Morpholine sequestration is rapid. Long incubations (24h+) allow compensatory mechanisms (lysosomal biogenesis) that muddy the data.

-

Step 3: Stimulation (Optional but Recommended)

-

If measuring inducible signaling (e.g., EGFR), add 5 µL of EC80 concentration of ligand (e.g., EGF) for 10-15 minutes.

-

If measuring constitutive signaling (e.g., PI3K in mutant lines), skip this step.

Step 4: Lysis & Detection

-

Remove supernatant (carefully, or use "add-only" lysis buffer if kit permits).

-

Add 10 µL of Supplemented Lysis Buffer (containing phosphatase inhibitors + Europium-cryptate antibody + d2-acceptor antibody).

-

Incubate for 2-4 hours at Room Temperature (protect from light).

-

Read HTRF signal (Ratio 665nm/620nm).

C. Data Analysis & Visualization

Calculate the HTRF Ratio:

Table 1: Interpretation of Shift Assay Results

| Compound | IC50 (Standard) | IC50 (+ 10mM NH₄Cl) | Shift Factor | Interpretation |

| Control (Staurosporine) | 10 nM | 11 nM | 1.1x | Non-lysosomotropic (Valid) |

| Ref (Gefitinib) | 50 nM | 15 nM | 3.3x | Moderate Sequestration |

| Morpholine Analog A | 500 nM | 20 nM | 25x | Severe Trapping (False Weak Potency) |

| Morpholine Analog B | 45 nM | 40 nM | 1.1x | Optimized (No Trapping) |

Advanced Workflow: Target Residence Time (NanoBRET)

For morpholine inhibitors, the "off-rate" is often more predictive of in vivo efficacy than thermodynamic affinity (Kd). The morpholine oxygen often forms a specific H-bond with the hinge region.[1][2]

Method: NanoBRET™ Target Engagement (Promega).

-

Transfect cells with Kinase-NanoLuc fusion.

-

Add cell-permeable fluorescent tracer + Test Compound.

-

Washout Step: After equilibrium, wash cells to remove unbound drug/tracer.

-

Kinetic Read: Measure BRET signal decay over 2 hours.

-

Relevance: Morpholine inhibitors with high residence time will maintain BRET disruption longer after washout.

-

Workflow Logic Diagram

The following flowchart ensures you choose the right assay path based on your compound's stage.

Figure 2: Decision tree for evaluating morpholine-containing kinase inhibitors, prioritizing the identification of lysosomal sequestration early in the screening cascade.

References

-

Lysosomal Sequestration Mechanism: Nadanaciva, S., et al. (2011).[3] "Lysosomal sequestration of tyrosine kinase inhibitors." Current Drug Metabolism.

-

Morpholine in Medicinal Chemistry: Kuma, D., et al. (2020).[2][4][5][6] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Chemistry Research.

-

Assay Standards: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Cell-Based Assays for Kinases."

-

Gefitinib Trapping: Gotink, K. J., et al. (2011). "Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance."[3] Clinical Cancer Research.

Sources

- 1. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]